4-Chloro-3-oxobutyric acid
Overview
Description
4-Chloro-3-oxobutyric acid, also referred to as 4-chloro-3-oxobutanoic acid or COBA, is an organic compound with the molecular formula C4H5ClO3 . It is used in the preparation of insecticides .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-oxobutyric acid is C4H5ClO3. It has an average mass of 136.534 Da and a monoisotopic mass of 135.992722 Da .Physical And Chemical Properties Analysis
4-Chloro-3-oxobutyric acid has a density of 1.4±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 126.1±21.8 °C . It has three freely rotating bonds, three hydrogen bond acceptors, and one hydrogen bond donor .Scientific Research Applications
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids
“4-chloro-3-oxobutanoic acid” plays a crucial role in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals . The compound is used in the production of single enantiomers of drug intermediates, which is increasingly important in the pharmaceutical industry . The enzyme-catalyzed reactions involving this compound are often highly enantioselective and regioselective .
Production of Ethyl-®-4-chloro-3-hydroxybutonoate
The compound is used in the production of ethyl-®-4-chloro-3-hydroxybutonoate . This is achieved through the reduction of ethyl 4-chloroacetoacetate using a recombinant enzyme (CpSADH), resulting in a 95% yield and 99% e.e. using 36 g/L substrate input . Isopropanol is used to regenerate the NADH required for this reduction .
Pharmaceutical Reference Standards
“4-chloro-3-oxobutanoic acid” is used as a reference standard in the pharmaceutical industry . Reference standards are used to ensure the quality and consistency of pharmaceutical products .
Separation of Ethyl 4-chloro-3-oxobutanoate
The compound is used in the separation of ethyl 4-chloro-3-oxobutanoate on Newcrom R1 HPLC column . This application is important in analytical chemistry, where it is necessary to separate the components of a mixture for further analysis .
Chemical Synthesis
“4-chloro-3-oxobutanoic acid” is used in chemical synthesis . It is used in the production of various chemicals and materials .
Material Science
The compound is used in material science research . It is used in the development of new materials with unique properties .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-chloro-3-oxobutanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
4-chloro-3-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTNTYHJFWMUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182128 | |
Record name | 4-Chloro-3-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-oxobutyric acid | |
CAS RN |
27807-84-7 | |
Record name | 4-Chloro-3-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-oxobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-chloro-3-oxobutanoic acid in asymmetric synthesis?
A1: The title of the first paper suggests that 4-chloro-3-oxobutanoic acid esters can be used as substrates in asymmetric reduction reactions. The paper focuses on the use of genetically modified E. coli expressing an aldehyde reductase gene from Sporobolomyces salmonicolor to catalyze this reaction []. This implies that 4-chloro-3-oxobutanoic acid derivatives could be valuable chiral building blocks for synthesizing more complex molecules.
Q2: Can you provide information on the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates?
A2: Unfortunately, without access to the full text of the second paper, we can only speculate based on the title. The reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates likely involves the ester functionality and potentially the ketone moiety. The specific outcome would depend on the metal acetate used and the reaction conditions. This information could potentially shed light on the reactivity and potential applications of 4-chloro-3-oxobutanoic acid derivatives [].
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